Daidzein

概要

説明

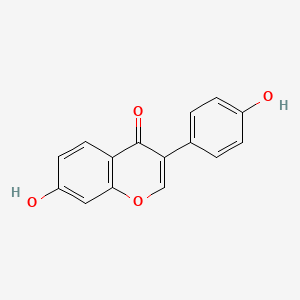

Daidzein (C₁₅H₁₀O₄) is a naturally occurring isoflavone found predominantly in soybeans and legumes. It belongs to the phytoestrogen class, exhibiting structural similarity to 17-β-estradiol, which enables weak estrogenic activity . Its bioavailability and bioactivity are influenced by hydroxylation patterns on the A-, B-, and C-rings of its core structure, which also dictate its metabolic fate and interactions with cellular targets .

準備方法

合成経路と反応条件: ダイゼインは、酵素加水分解や化学合成など、さまざまな方法で合成できます。効率的な方法の1つは、深共融溶媒中でβ-グルコシダーゼを用いて、ダイゼインの配糖体であるダイジンを酵素加水分解する方法です。 この方法は環境に優しく、高純度のダイゼインが得られます .

工業的生産方法: ダイゼインの工業的生産は、通常、大豆やその他のマメ科植物からの抽出によって行われます。 このプロセスには、植物材料からイソフラボンを分離し、その後、精製工程を経て純粋な形のダイゼインを得ることが含まれます .

化学反応の分析

反応の種類: ダイゼインは、以下を含むさまざまな化学反応を起こします。

酸化: ダイゼインは、反応条件に応じてさまざまな生成物を生成する酸化を受けることができます。

還元: ダイゼインの還元は、ジヒドロダイゼインの生成につながる可能性があります。

置換: ダイゼインは、特に求電子試薬の存在下で、置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンなどの求電子試薬は、制御された条件下で使用できます。

生成される主要な生成物:

酸化: ダイゼインのさまざまな酸化誘導体。

還元: ジヒドロダイゼイン。

置換: ダイゼインのハロゲン化誘導体

4. 科学研究における用途

ダイゼインは、幅広い科学研究用途を持っています。

化学: イソフラボン化学および合成の研究におけるモデル化合物として使用されます。

生物学: 植物の防御機構とシグナル伝達の役割について調査されています。

科学的研究の応用

Cancer Prevention

Daidzein has garnered attention for its anticancer properties, particularly in relation to estrogen-dependent cancers such as breast and prostate cancer. Research indicates that this compound exhibits both estrogen receptor-dependent and independent mechanisms that may contribute to its anticancer effects:

- Breast Cancer : Studies suggest that this compound may reduce the risk of breast cancer by modulating estrogen levels and influencing cell proliferation pathways. A review highlighted its potential to alleviate postmenopausal symptoms and mitigate breast cancer risk through its hormonal activity .

- Prostate Cancer : A case-control study indicated that non-metabolizers of this compound had a higher incidence of prostate cancer, suggesting a link between this compound metabolism and cancer risk . Furthermore, this compound's antioxidant properties may help protect against oxidative stress associated with tumorigenesis.

Metabolic Health

This compound has been associated with improved metabolic parameters, particularly concerning liver health:

- Non-Alcoholic Fatty Liver Disease : A cross-sectional study found a negative association between this compound intake and the incidence of metabolic associated fatty liver disease (MAFLD). Higher this compound consumption correlated with lower hepatic steatosis indices, indicating its potential role in liver health management .

- Diabetes Management : this compound has demonstrated anti-diabetic effects by promoting glucose uptake and improving insulin sensitivity through mechanisms involving glucose transporter proteins . This suggests that dietary inclusion of this compound could be beneficial for managing type 2 diabetes.

Cardiovascular Health

The antioxidant properties of this compound contribute to cardiovascular protection by reducing oxidative stress and inflammation:

- Cholesterol-Lowering Effects : this compound has been shown to lower cholesterol levels by inhibiting the oxidation of low-density lipoproteins (LDL), which is crucial for preventing atherosclerosis . Its role in maintaining endothelial function further supports cardiovascular health.

Neuroprotection

This compound's effects extend to the central nervous system, where it exhibits neuroprotective properties:

- Cognitive Function : Research indicates that this compound may enhance cognitive abilities and protect against neurodegenerative diseases by interacting with signaling pathways involved in neuronal survival and growth . Its phytoestrogenic nature suggests it could play a role in mitigating age-related cognitive decline.

Summary Table of this compound Applications

作用機序

ダイゼインは、主にエストロゲン受容体との相互作用を通じてその効果を発揮します。エストロゲン受容体αとβに結合して、内因性エストロゲンの効果を模倣することができます。 この相互作用は、細胞増殖、アポトーシス、抗酸化防御に関与するものを含む、さまざまなシグナル伝達経路に影響を与えます . さらに、ダイゼインは腸内細菌叢によって代謝されてエクオールを生成することができ、エクオールはより強いエストロゲン様作用を持つ化合物です .

類似化合物:

ゲニステイン: 大豆に含まれるもう1つのイソフラボンで、エストロゲン様作用が類似しています。

グリシテイン: 大豆に含まれるイソフラボンで、エストロゲン様作用は弱いです。

ビオチャニンA: アカクローバーに含まれるイソフラボンで、健康上の利点があります。

比較:

ダイゼインとゲニステイン: 両方の化合物はエストロゲン様作用がありますが、ゲニステインは一般的に骨の健康や癌予防に対する効果が強力であると考えられています。

ダイゼインとグリシテイン: ダイゼインはより豊富で、グリシテインよりもエストロゲン様作用が強いです。

ダイゼインとビオチャニンA: 両方とも健康上の利点がありますが、ダイゼインはより広く研究されており、健康食品のサプリメントで使用されています

ダイゼインは、その独自の特性と潜在的な健康上の利点から、さまざまな研究分野や産業における重要な化合物となっています。

類似化合物との比較

Daidzein shares structural and functional similarities with several isoflavones and metabolites. Below is a detailed comparison with key analogues:

Genistein (C₁₅H₁₀O₅)

- Structural Differences : Genistein differs from this compound by an additional hydroxyl group at the C5 position on the A-ring (Figure 1). This modification enhances its polarity and antioxidant capacity .

- Physicochemical Properties : Genistein has higher water solubility (3.8 µg/mL vs. 1.2 µg/mL for this compound) but lower membrane permeability (LogP: 2.1 vs. 2.6) due to the extra hydroxyl group .

- Bioactivity: Anticancer Effects: Genistein more potently inhibits NF-κB signaling and angiogenesis in prostate cancer compared to this compound . Osteogenic Activity: Both compounds enhance osteogenic differentiation in mesenchymal stem cells, but this compound analogs (e.g., hydroxylated derivatives) show greater potency . Metabolism: Genistein produces a diagnostic DPI at m/z 151 in ESI-MS² spectra (vs. m/z 135 for this compound), reflecting differences in fragmentation due to the C5 hydroxyl group .

Table 1 : Key Differences Between this compound and Genistein

| Property | This compound | Genistein |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₄ | C₁₅H₁₀O₅ |

| Hydroxyl Groups | 2 (C7, C4') | 3 (C5, C7, C4') |

| LogP | 2.6 | 2.1 |

| Solubility (µg/mL) | 1.2 | 3.8 |

| Key Metabolite DPI | m/z 135 | m/z 151 |

| NF-κB Inhibition | Moderate | Strong |

Biochanin A (C₁₆H₁₂O₅)

- Structural Differences : Biochanin A has a methoxy group at C4' on the B-ring, replacing the hydroxyl group in this compound .

- Bioactivity :

Equol (C₁₅H₁₄O₃)

- Structural Differences : Equol is a this compound metabolite with a reduced C-ring and a chiral center, making it structurally distinct from its precursor .

- Bioactivity :

O-Desmethylangolensin (O-DMA, C₁₅H₁₄O₄)

- Structural Differences: O-DMA is formed via this compound’s B-ring cleavage, resulting in a single phenolic ring .

- Bioactivity: ER Binding: O-DMA’s glucuronide form shows weak ERβ binding compared to this compound and equol, reducing its estrogenic effects . Antioxidant Capacity: Lacks the diphenolic structure of this compound, diminishing its free radical scavenging activity .

Glycitein (C₁₆H₁₂O₅)

生物活性

Daidzein, a phytoestrogen isoflavone predominantly found in soybeans and other legumes, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties. The information is supported by recent research findings and case studies.

This compound's chemical structure is similar to that of mammalian estrogens, allowing it to interact with estrogen receptors (ER) and exhibit both estrogenic and anti-estrogenic effects. Its mechanism of action includes:

- Estrogen Receptor Modulation : this compound can bind to ERs, influencing gene expression related to reproductive health.

- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines and enzymes like COX-2, contributing to its anti-inflammatory properties .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated in HepG2 cell studies where it increased catalase activity by 6.2-fold compared to control levels. This suggests a protective role against oxidative damage .

2. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory mediators. Studies have shown that it can reduce the levels of COX-2 and other inflammatory markers, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

3. Anticancer Properties

This compound has been linked to anticancer effects through various mechanisms:

- Apoptosis Induction : It promotes programmed cell death in cancer cells, particularly in hormone-dependent cancers such as breast and prostate cancer .

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth .

4. Cardiovascular Benefits

This compound contributes to cardiovascular health by improving lipid profiles and reducing cholesterol levels. It enhances endothelial function and may protect against atherosclerosis through its anti-inflammatory and antioxidant activities .

5. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antioxidant Efficacy

A study conducted on HepG2 cells demonstrated that this compound significantly increases antioxidant enzyme activity, providing evidence for its role in mitigating oxidative stress-related diseases.

Case Study 2: Cosmetic Safety Assessment

In a recent case study using Next Generation Risk Assessment (NGRA), researchers established a safe concentration for this compound in cosmetic formulations. The study highlighted this compound's safety profile while replacing traditional animal testing methods with innovative assessment techniques .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying daidzein in biological samples, and how are they validated?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Validation includes assessing linearity (e.g., 0.313–50 μg/mL range), precision (RSD < 2%), and recovery rates (≥95%). System suitability tests ensure retention time consistency (e.g., 4.30 min for this compound) .

- Experimental Design : Include internal standards to control matrix effects and use orthogonal testing (e.g., varying mobile phase ratios) to confirm specificity .

Q. How do researchers address ethical considerations when designing in vivo studies on this compound?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to institutional animal care protocols, minimize sample sizes via power analysis, and justify dosages (e.g., 5–10 mg/kg in joint studies) to avoid toxicity .

Q. What statistical approaches are used to analyze this compound’s bioactivity in preclinical models?

- Analysis : Use one-way ANOVA with post hoc tests (e.g., Dunnett’s test) for dose-response comparisons. Report effect sizes (e.g., p<0.05 for joint morphology improvements) and standard deviations (mean ± SD) to quantify variability .

Q. How are research hypotheses structured to investigate this compound’s estrogenic properties?

- Design : Formulate hypotheses using PICO (Population, Intervention, Comparison, Outcome). Example: “In ovariectomized rats (P), does oral this compound (I) compared to estradiol (C) improve bone density (O)?” .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize this compound formulation parameters (e.g., liposome encapsulation efficiency)?

- Method : Apply Taguchi orthogonal arrays to screen factors like phospholipid ratio, sonication time, and temperature. Use ANOVA to identify critical factors (e.g., lipid concentration contributes 60% to encapsulation efficiency) .

- Validation : Confirm robustness via stability testing (e.g., 4°C storage for 30 days) and pharmacokinetic profiling (AUC, Cmax) .

Q. What strategies resolve contradictions in this compound bioavailability data between in vitro and in vivo models?

- Analysis : Compare dissolution profiles (e.g., USP Apparatus II) with in vivo absorption (e.g., portal vein sampling). Use compartmental modeling to account for metabolism differences. For instance, low oral bioavailability may stem from gut microbiota conversion to equol .

Q. How do researchers validate this compound’s mechanism of action in complex systems (e.g., NF-κB signaling)?

- Approach : Combine siRNA knockdowns with luciferase reporter assays. For example, silence NF-κB subunits (p50/p65) in macrophages and measure this compound’s effect on LPS-induced inflammation. Confirm via Western blot (IκBα degradation) .

Q. What integrative meta-analysis techniques synthesize conflicting data on this compound’s cardioprotective effects?

- Method : Perform systematic reviews using PRISMA guidelines. Weight studies by sample size and quality (e.g., randomized vs. observational). Use random-effects models to account for heterogeneity, and subgroup analyses to explore dose-dependent trends .

Q. Data Contradiction & Validation

Q. How are batch-to-batch inconsistencies in this compound purity addressed in multi-center studies?

- Protocol : Implement QC/QA workflows: (1) Certificate of Analysis (CoA) verification via independent labs, (2) NMR/HPLC-MS batch testing, (3) blinding researchers to sample origins to reduce bias .

Q. What computational tools predict this compound-drug interactions to guide experimental prioritization?

- Tools : Use molecular docking (AutoDock Vina) to screen CYP450 isoforms. Validate predictions with hepatic microsome assays (e.g., IC50 for CYP3A4 inhibition) .

特性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022310 | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-66-8 | |

| Record name | Daidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIDZEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

323 °C | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。